4-Bromo-2-(trifluoromethyl)phenol
Overview
Description
Synthesis Analysis
The synthesis of 4-Bromo-2-(trifluoromethyl)phenol and its derivatives involves various chemical reactions, highlighting the versatility of this compound as a precursor. For instance, it has been synthesized through reactions involving bromosalicylaldehyde with aminopyridine, showcasing the compound's role in forming Schiff base compounds (Khalaji et al., 2017). Another example includes its synthesis from 4-methylphenol by oxidative bromination, emphasizing efficient production methods with high yields (Ren Qun-xiang, 2004).
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(trifluoromethyl)phenol derivatives has been extensively studied using various techniques, including X-ray diffraction, NMR spectroscopy, and DFT calculations. These studies reveal the compound's crystalline structure, molecular geometry, and intramolecular interactions, such as hydrogen bonding, which play a crucial role in stabilizing the molecular conformation (Khalaji et al., 2017).
Chemical Reactions and Properties
4-Bromo-2-(trifluoromethyl)phenol participates in various chemical reactions, including electrophilic aromatic substitution and coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, demonstrating the compound's reactivity and versatility. For example, it undergoes bromination and isomerization reactions under specific conditions, leading to the formation of bromophenols and bromodienones (Fischer & Henderson, 1983).
Physical Properties Analysis
The physical properties of 4-Bromo-2-(trifluoromethyl)phenol, such as solubility, melting point, and boiling point, are crucial for its handling and application in chemical synthesis. These properties are determined by the compound's molecular structure and intermolecular forces.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are essential for understanding the compound's behavior in various chemical environments. Its role as a precursor in synthesizing Schiff base compounds highlights its reactivity and usefulness in organic synthesis (Khalaji et al., 2017).
Scientific Research Applications
Chemical Reactions and Synthesis
4-Bromo-2-(trifluoromethyl)phenol is involved in various chemical processes and synthesis. A study by Fischer and Henderson (1983) describes its use in bromination reactions and the resultant bromo derivatives. This showcases its role in complex chemical rearrangements, highlighting its significance in synthetic chemistry (Fischer & Henderson, 1983).
Crystallography and Vibrational Analysis
The compound has been analyzed in the context of crystallography and vibrational, electronic, and optical analysis. Soltani et al. (2018) conducted a comprehensive study using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to explore the optical and electronic properties of 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol, a related compound. This research provides insights into its molecular structure and properties, which can be crucial for various scientific applications (Soltani et al., 2018).
Synthesis of Novel Compounds
4-Bromo-2-(trifluoromethyl)phenol serves as a building block for synthesizing new compounds. Zhang et al. (2018) reported the synthesis of novel linear trinuclear manganese clusters using a compound structurally similar to 4-Bromo-2-(trifluoromethyl)phenol. This indicates its utility in developing new materials with potential applications in various fields like magnetism and electrochemistry (Zhang et al., 2018).
Optical and Fluorescence Properties
The compound's derivatives have been studied for their optical and fluorescence properties. Yoshino et al. (2010) explored intensely fluorescent azobenzenes derived from bromophenols, demonstrating the potential of these compounds in applications like fluorescent vital staining and visualization of living tissues (Yoshino et al., 2010).
Schiff Base Compounds
Schiff base compounds derived from 4-Bromo-2-(trifluoromethyl)phenol have been synthesized and characterized, as detailed by Khalaji et al. (2017). These studies contribute to understanding the compound's chemistry and potential applications in areas like molecular recognition and catalysis (Khalaji et al., 2017).
Environmental Impact
Research by Koch and Sures (2018) discusses the environmental concentrations and toxicology of tribromophenol, a related compound. This research is crucial for understanding the environmental impact and safety of bromophenol derivatives, including 4-Bromo-2-(trifluoromethyl)phenol (Koch & Sures, 2018).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPGERGWEOJVDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198854 | |
Record name | o-Cresol, 4-bromo-alpha,alpha,alpha-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(trifluoromethyl)phenol | |
CAS RN |
50824-04-9 | |
Record name | o-Cresol, 4-bromo-alpha,alpha,alpha-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050824049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Cresol, 4-bromo-alpha,alpha,alpha-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-(trifluoromethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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